molecular formula C11H14O2 B1580586 1-(4-Propoxyphenyl)ethanone CAS No. 5736-86-7

1-(4-Propoxyphenyl)ethanone

Cat. No. B1580586
CAS RN: 5736-86-7
M. Wt: 178.23 g/mol
InChI Key: RTYYKCQJSTZADZ-UHFFFAOYSA-N
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Description

“1-(4-Propoxyphenyl)ethanone” is a chemical compound with the molecular formula C11H14O2 . It has an average mass of 178.228 Da and a monoisotopic mass of 178.099380 Da .


Molecular Structure Analysis

The molecular structure of “1-(4-Propoxyphenyl)ethanone” consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . It has freely rotating bonds and does not violate the Rule of 5 .


Physical And Chemical Properties Analysis

“1-(4-Propoxyphenyl)ethanone” has a density of 1.0±0.1 g/cm3, a boiling point of 288.3±13.0 °C at 760 mmHg, and a flash point of 124.3±13.4 °C . It has a molar refractivity of 52.2±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 178.0±3.0 cm3 .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Pyrazole Chalcones

    Utilizing a derivative of 1-(4-Propoxyphenyl)ethanone in the synthesis of pyrazole chalcones, which demonstrated anti-inflammatory, antioxidant, and antimicrobial properties. These chalcones were evaluated for their ability to inhibit TNF-alpha and IL-6, showcased antioxidant activity through DPPH free radical scavenging assay, and displayed antimicrobial activities against various pathogens (Bandgar et al., 2009).

  • Antifungal Activity

    A process for preparing substituted heterocyclic thio ethanone derivatives, which are based on 1-(4-Propoxyphenyl)ethanone, demonstrated moderate antifungal activities. This environmentally benign process utilized water as the medium, offering an eco-friendly approach to creating useful compounds (Yang et al., 2004).

  • Pharmaceutical Intermediate Synthesis

Phase Equilibrium and Chemical Properties

  • Phase Equilibrium Study

    Research on the ternary phase equilibrium of 1-(4-Propoxyphenyl)ethanone derivatives revealed insights into their solubility and crystallization behavior in different solvents. This study is crucial for understanding the separation and purification processes of these compounds (Li et al., 2019).

  • Vibrational and Structural Observations

    The study of 1-(4-Propoxyphenyl)ethanone derivatives included detailed vibrational and structural analysis, contributing to a deeper understanding of their molecular structure and properties. This information is vital for the development of new materials and pharmaceuticals (ShanaParveen et al., 2016).

Chemical Synthesis and Mechanistic Studies

  • Selective α-Monobromination

    The compound was used in a study demonstrating selective α-monobromination, an important reaction in organic synthesis for introducing bromine into molecules. This research contributes to the development of more efficient synthetic routes for complex organic molecules (Ying, 2011).

  • Mechanochemistry in Pharmaceuticals

    1-(4-Propoxyphenyl)ethanone played a role in the study of mechanochemistry for detoxifying expired pharmaceuticals. This research offers insights into sustainable and efficient methods for drug disposal and recycling (Andini et al., 2012).

  • Photophysical Investigation

    The compound was involved in a study on the photophysical properties of certain dyes, contributing to the understanding of their light-absorption and emission behaviors. This research is significant for the development of new materials for optoelectronic applications (Asiri et al., 2017).

Safety And Hazards

The safety and hazards of “1-(4-Propoxyphenyl)ethanone” are classified under GHS07, with a hazard statement of H302 . It falls under the Acute Tox. 4 Oral hazard classification .

properties

IUPAC Name

1-(4-propoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYYKCQJSTZADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50972869
Record name 1-(4-Propoxyphenyl)ethan-1-one
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Propoxyphenyl)ethanone

CAS RN

5736-86-7
Record name 1-(4-Propoxyphenyl)ethanone
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Record name 1-(4-Propoxyphenyl)ethan-1-one
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Synthesis routes and methods I

Procedure details

To 500 g (3670 mmole) of 4'-hydroxyacetophenone dissolved in 1000 ml of ethanol was added 450 g (3620 mmole) of 45% aqueous potassium hydroxide. To this mixture was added 650 g (3820 mmole) of 1-iodopropane. The resulting mixture was refluxed for 2 hours, cooled, concentrated in vacuo, and the resulting mixture was dissolved in 1000 ml of diethyl ether and 1000 ml of water. The organic layer was separated, washed with brine adjusted to pH 13 with aqueous sodium hydroxide, dried over anhydrous magnesium sulfate, concentrated in vacuo, and distilled yielding 640 g of the desired compound, bp 110° C. at 0.2 torr.
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Synthesis routes and methods II

Procedure details

A mixture of 12.3 g. of 1-propyl bromide, 13.6 g. of 4-hydroxyacetophenone, 27.6 g. of potassium carbonate and 200 ml. of acetone was refluxed overnight. The mixture was then cooled, filtered, the filtrate concentrated and distilled in a Kugelrohr. The distillate was dissolved in ethyl acetate, treated with charcoal, filtered through diatomaceous earth, concentrated and dried, giving the desired intermediate as an oil.
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Synthesis routes and methods III

Procedure details

To 272 g (2000 mmole) of 4'-hydroxyacetophenone dissolved in 800 ml of ethanol was added 249 g (2000 mmole) of 45% aqueous potassium hydroxide. After stirring for 5 minutes, 270 g (2200 mmole) of 1-bromopropane was added and the mixture was refluxed for 6 hours. After cooling, the precipitated potassium bromide was filtered off and washed with diethyl ether. The combined organic layers were concentrated in vacuo and then redissolved in 500 ml of diethyl ether. The resulting solution was washed with 1M aqueous sodium hydroxide solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo yielding 270 g of the expected product, an oil, bp 110° C. at 1 torr.
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272 g
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249 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Sabatini, GW Kaatz, GM Rossolini… - Journal of medicinal …, 2008 - ACS Publications
Overexpression of efflux pumps is an important mechanism by which bacteria evade effects of substrate antimicrobial agents and inhibition of such pumps is a promising strategy to …
Number of citations: 130 pubs.acs.org
S Sabatini, F Gosetto, G Manfroni… - Journal of medicinal …, 2011 - ACS Publications
Overexpression of efflux pumps is an important mechanism by which bacteria evade the effects of substrate antimicrobial agents. Inhibition of such pumps is a promising strategy to …
Number of citations: 118 pubs.acs.org
T Felicetti, R Cannalire, MS Burali, S Massari… - …, 2017 - Wiley Online Library
Bacterial resistance to antimicrobial agents has become an increasingly serious health problem in recent years. Among the strategies by which resistance can be achieved, …
JS Munaretto, AL Wonghon, C von Mühlen - Bulletin of environmental …, 2012 - Springer
In Brazil, the policy for disposing industrial sludge is changing from an emphasis on using controlled landfills to other treatment or co-processing methods; however, the monitoring of …
Number of citations: 3 link.springer.com

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